2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features an indole moiety, an iodo-substituted quinazolinone core, and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-iodoaniline with 4-methylbenzaldehyde to form the corresponding Schiff base, followed by cyclization with isatoic anhydride to yield the quinazolinone core. The indole moiety is then introduced via a Heck coupling reaction with 3-bromoindole under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The iodo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under palladium-catalyzed conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The quinazolinone core can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethanamine: A simpler indole derivative with potential biological activities.
6-Iodo-3-(4-methylphenyl)quinazolin-4-one: Lacks the indole moiety but retains the quinazolinone core.
3-(4-Methylphenyl)-1H-indole: Contains the indole and methylphenyl groups but lacks the quinazolinone core.
Uniqueness
2-[(1E)-2-(1H-Indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of the indole moiety, iodo-substituted quinazolinone core, and methylphenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H18IN3O |
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Molecular Weight |
503.3 g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18IN3O/c1-16-6-10-19(11-7-16)29-24(28-23-12-9-18(26)14-21(23)25(29)30)13-8-17-15-27-22-5-3-2-4-20(17)22/h2-15,27H,1H3/b13-8+ |
InChI Key |
WIAFKVXPRDEZBL-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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